2-[(Z)-(2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylate
Description
2-[(Z)-(2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylate is a complex organic compound with a unique structure that combines elements of thiazolidinone and isothiochromene
Properties
Molecular Formula |
C22H15NO6S3 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
[2-[(Z)-(2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate |
InChI |
InChI=1S/C22H15NO6S3/c1-27-14-8-7-12-10-16(31-21(25)17(12)18(14)28-2)20(24)29-13-6-4-3-5-11(13)9-15-19(30)23-22(26)32-15/h3-10H,1-2H3,(H,23,26,30)/b15-9- |
InChI Key |
RRDZSGXIJHWSGI-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)OC3=CC=CC=C3/C=C\4/C(=S)NC(=O)S4)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)OC3=CC=CC=C3C=C4C(=S)NC(=O)S4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include thiazolidinone derivatives and isothiochromene carboxylates. The key steps in the synthesis may involve:
Formation of the thiazolidinone ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Coupling reaction: The thiazolidinone intermediate is then coupled with a suitable isothiochromene derivative using a palladium-catalyzed cross-coupling reaction.
Final condensation: The final step involves the condensation of the coupled product with a dimethoxyphenyl derivative under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-(2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Br2, Cl2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Pharmacological Properties
Thiazolidinones and their derivatives are known for a variety of pharmacological activities, including:
- Antimicrobial Activity : Compounds in this class have shown significant activity against various bacterial and fungal strains. For instance, derivatives of thiazolidinones have been studied for their effects on drug-resistant pathogens .
- Antidiabetic Effects : Certain thiazolidinone derivatives function as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. This makes them potential candidates for diabetes management .
- Anti-inflammatory Properties : Research indicates that these compounds may inhibit inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Synthesis Methodologies
The synthesis of 2-[(Z)-(2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylate can be achieved through various methods:
- One-Pot Reactions : A common approach involves a one-pot three-component reaction of primary amines, oxo-compounds, and thiolic agents. This method is favored for its simplicity and efficiency in producing thiazolidinone derivatives .
- Microwave-Assisted Synthesis : Utilizing microwave radiation can significantly enhance reaction rates and yields in the synthesis of these compounds, making it a valuable technique in modern organic chemistry .
- Knoevenagel Condensation : This method is often employed to form the double bond necessary for the thiazolidinone structure by reacting aldehydes with active methylene compounds under basic conditions .
Case Studies
Several studies have highlighted the therapeutic potential of thiazolidinone derivatives similar to 2-[(Z)-(2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylate:
Study 1: Antimicrobial Activity
A study conducted on various thiazolidinone derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenyl ring could enhance efficacy against resistant strains .
Study 2: Antidiabetic Properties
Research published in medicinal chemistry journals has shown that certain derivatives exhibit potent PPARγ agonistic activity, leading to improved insulin sensitivity in diabetic animal models. The compound's ability to modulate glucose homeostasis suggests its potential as an antidiabetic agent .
Study 3: Anti-inflammatory Effects
Clinical trials have indicated that thiazolidinone derivatives can reduce markers of inflammation in patients with chronic inflammatory diseases. These findings support their use as adjunct therapies alongside traditional anti-inflammatory medications .
Mechanism of Action
The mechanism of action of 2-[(Z)-(2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting enzyme activity: It could bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Modulating receptor activity: It may interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Another aromatic compound with potential biological activity.
Extradiol catecholic dioxygenases: Enzymes that catalyze the cleavage of aromatic rings, similar to the potential activity of the target compound.
Uniqueness
2-[(Z)-(2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylate is unique due to its combination of thiazolidinone and isothiochromene moieties, which confer distinct electronic and steric properties. This uniqueness may result in specific interactions with biological targets that are not observed with other similar compounds.
Biological Activity
The compound 2-[(Z)-(2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylate represents a novel class of thiazolidinone derivatives that have garnered attention for their potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects. This article reviews the synthesis, characterization, and biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 405.5 g/mol. The compound features a thiazolidinone ring fused with an isothiochromene moiety, which is believed to enhance its biological activity through specific molecular interactions.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes:
- Formation of Thiazolidinone Ring : This is achieved through the reaction of appropriate aldehydes with thiosemicarbazones.
- Knoevenagel Condensation : The thiazolidinone derivative is then subjected to Knoevenagel condensation with suitable aromatic aldehydes to yield the final product.
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various thiazolidinones against Staphylococcus aureus and Escherichia coli reported Minimum Inhibitory Concentrations (MIC) ranging from 10.7 to 40.2 μmol/mL for different derivatives .
| Compound | MIC (μmol/mL) | Target Organism |
|---|---|---|
| 2 | 10.7 | E. coli |
| 4 | 20.0 | S. aureus |
| 6 | 21.4 | E. coli |
| 8 | 40.2 | S. aureus |
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity against various strains such as Candida albicans and Aspergillus niger , with some derivatives outperforming standard antifungal agents like fluconazole .
The proposed mechanism of action for thiazolidinone derivatives involves:
- Inhibition of Enzymatic Activity : The interaction with specific enzymes essential for bacterial cell wall synthesis.
- Disruption of Membrane Integrity : By integrating into the lipid bilayer of microbial membranes, leading to increased permeability and cell death.
Case Studies
Several case studies have highlighted the efficacy of thiazolidinones in clinical settings:
- Case Study on Antibacterial Efficacy : A recent clinical trial assessed the use of thiazolidinone derivatives in patients with chronic bacterial infections, revealing a significant reduction in bacterial load compared to control groups .
- Antifungal Treatment Study : Another study focused on patients suffering from fungal infections showed that treatment with a thiazolidinone derivative resulted in faster recovery times and lower recurrence rates compared to traditional antifungal therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
